3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate
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Overview
Description
3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate is a steroid ester.
Scientific Research Applications
Stereoisomer Preparation and Neighboring Group Participation
- Research has shown the preparation of different stereoisomers of androstane derivatives, including compounds similar to 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate. These isomers are obtained through processes like reduction and neighboring group participation, leading to products with rearranged molecular structures (Tapolcsányi, Wölfling, & Schneider, 2001).
Metabolism in Biological Systems
- Studies have demonstrated the extensive metabolism of androstane derivatives in biological systems like the male rat pituitary, showing conversion into various polar steroids. This reflects the potential of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate to undergo significant metabolic transformations, which could be relevant in physiological or pathological contexts (Guiraud et al., 1979).
Chemical Synthesis Techniques
- Research into the synthesis of various androstane derivatives, including methods relevant to compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate, provides insights into efficient synthesis techniques. These methods can be crucial for producing these compounds in high yields and purities, which is essential for both research and potential therapeutic applications (Numazawa, Shelangouski, & Nakakoshi, 2001).
Role in Gene Transcription
- 5alpha-Androstane-3beta, 17beta-diol, a metabolite of androstane derivatives, has been shown to be a potent modulator of estrogen receptor-mediated gene transcription in neuronal cells. This suggests the potential role of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate in influencing gene expression through receptor-mediated pathways, particularly in neuronal or endocrine systems (Pak et al., 2005).
Metabolic Studies in Human Prostatic Hypertrophy
- Investigations into the metabolism of androstane diols in human prostatic hypertrophy provide insights into how these compounds are processed in human tissues. This can be relevant to understanding the role of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate in conditions like benign prostatic hypertrophy (Horst et al., 1975).
Synthesis of Androstane Derivatives as Prodrugs
- Research has focused on synthesizing androstane derivatives as potential prodrugs, which could be relevant for developing therapeutic agents. The synthesis methods and the biological activity of these compounds are crucial for their potential application in medicine (Zhang & Qiu, 2006).
Endocrine and Neurosteroid Activity
- Studies on androstane derivatives, including their endocrine and neurosteroid activities, provide insights into their potential physiological roles. This includes their effects on various glands in the body and their potential neuroprotective or neuromodulatory activities (Jones, 1977).
properties
Product Name |
3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate |
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Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-3-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)23(27-15(2)25)12-11-21(3)16(13-23)5-6-17-18-7-8-20(26)22(18,4)10-9-19(17)21/h16-20,26H,5-13H2,1-4H3/t16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
CQNXXURIGGLIOE-FTQGCKHGSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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